4-Benzylmorpholine-2,3-dione
Overview
Description
4-Benzylmorpholine-2,3-dione is a chemical compound that can be synthesized through various chemical reactions. It is structurally related to morpholine derivatives, which are known for their wide range of applications in medicinal chemistry and as building blocks in organic synthesis. The compound's structure features a morpholine ring fused with a 2,3-dione moiety, and a benzyl group attached to the nitrogen atom of the morpholine ring .
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in the literature. For instance, 4-arylmorpholine-2,3-diones were synthesized by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate
Scientific Research Applications
Polymer Synthesis
4-Benzylmorpholine-2,3-dione derivatives have been explored for their potential in polymer science. For instance, Göppert et al. (2022) synthesized a 3-benzylmorpholine-2,5-dione monomer from l-phenylalanine, leading to the production of poly(ester amide) via ring-opening polymerization. This novel polyesteramide shows promise as a potential drug delivery vehicle due to its compatibility with hydrophobic molecules featuring aromatic moieties (Göppert et al., 2022).
Corrosion Inhibition
Spirocyclopropane derivatives, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, have demonstrated effectiveness as corrosion inhibitors. Chafiq et al. (2020) found that these compounds effectively prevent mild steel corrosion in acidic solutions, with the adsorption process following the Langmuir isotherm model (Chafiq et al., 2020).
Synthetic Chemistry
In synthetic chemistry, derivatives of 4-Benzylmorpholine-2,3-dione have been used to synthesize various compounds. Baag and Argade (2008) synthesized antifungal gymnoascolide A using 4-benzyl-3-phenylfuran-2,5-dione (Baag & Argade, 2008). This highlights its role as a versatile building block in organic synthesis.
Drug Design and Discovery
Compounds like 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones have been identified as potential antitumor agents. Tsou et al. (2009) reported that these derivatives selectively inhibit CDK4, a cyclin-dependent kinase associated with cancer (Tsou et al., 2009).
Biodegradation Studies
In environmental studies, derivatives like 4-benzoyl-5-phenylfuran-2,3-dione have been identified in the biodegradation processes of certain compounds. Bressler and Fedorak (2001) found that these derivatives are formed during the biodegradation of dibenzothiophene via the Kodama pathway (Bressler & Fedorak, 2001).
Future Directions
While specific future directions for “4-Benzylmorpholine-2,3-dione” were not found in the search results, the discovery of the pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .
properties
IUPAC Name |
4-benzylmorpholine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYULESMFLWDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=O)N1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholine-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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